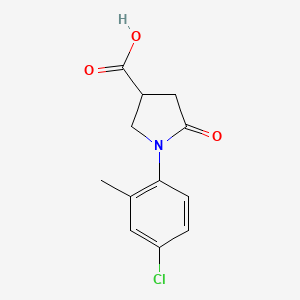

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-2-methylbenzoic acid” can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .

Synthesis Analysis

The synthesis of “4-Chloro-2-methylbenzoic acid” involves a multi-step reaction process . In a study, ten ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized .

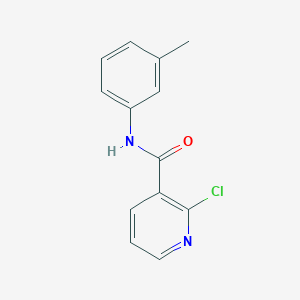

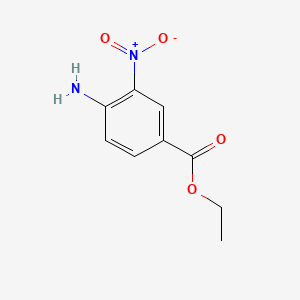

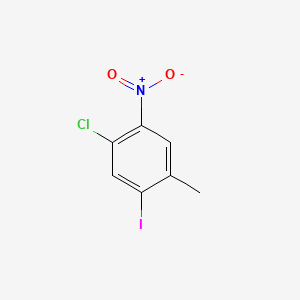

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methylbenzoic acid” includes a chlorine atom and a methyl group attached to a benzene ring .

Chemical Reactions Analysis

The Gram-negative strain S1, isolated from activated sludge, metabolized 4-chloro-2-methylphenol by an inducible pathway via a modified ortho-cleavage route .

Aplicaciones Científicas De Investigación

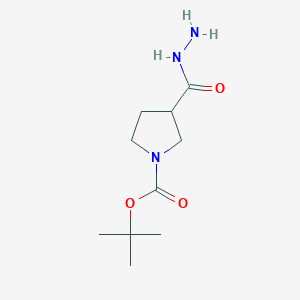

Synthesis and Antioxidant Activity

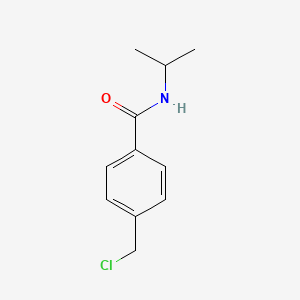

The chemical derivatives of pyrrolidine carboxylic acids have been extensively studied for their antioxidant properties. For instance, derivatives containing various substituents such as chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups have demonstrated potent antioxidant activities, some showing higher activity than well-known antioxidants like ascorbic acid. This suggests the potential of these compounds in the development of new antioxidant agents (Tumosienė et al., 2019).

Anticancer and Antimicrobial Activity

5-Oxopyrrolidine derivatives have been synthesized and evaluated for their biological activities, revealing significant anticancer and antimicrobial effects. Some compounds demonstrated potent activity against A549 cells, and one specific derivative showed promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting their potential as scaffolds for developing new anticancer and antimicrobial compounds (Kairytė et al., 2022).

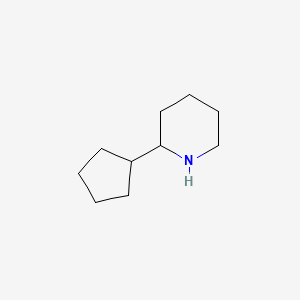

Potential Nootropic Agents

The exploration of pyrrolidine derivatives has extended into the realm of cognitive enhancement, where certain 1,4-disubstituted 2-oxopyrrolidines have been tested for nootropic activity. These studies indicate the versatility of pyrrolidine derivatives in various medicinal chemistry applications, including the potential for creating new cognitive enhancers (Valenta et al., 1994).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-7-4-9(13)2-3-10(7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCVTVMOXHTEHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

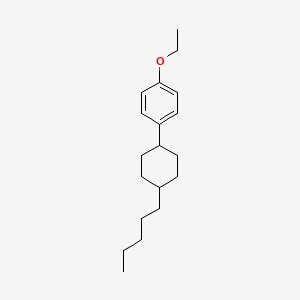

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)